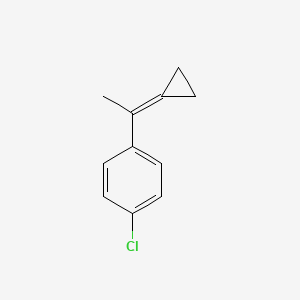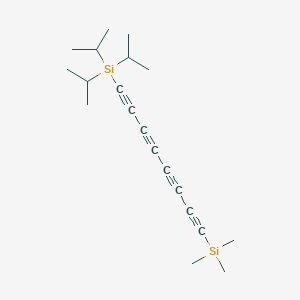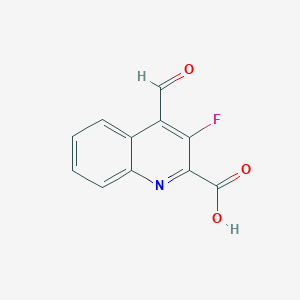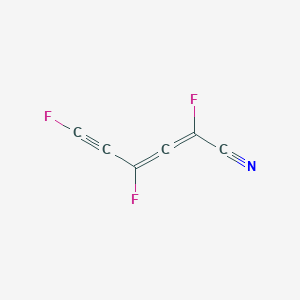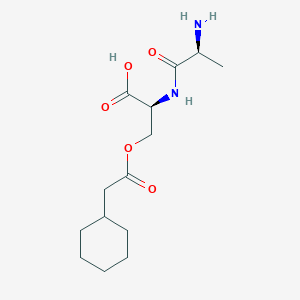
L-Alanyl-O-(cyclohexylacetyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic dipeptide compound that combines the amino acids L-alanine and L-serine with a cyclohexylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-O-(cyclohexylacetyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-serine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) to form the dipeptide.
Introduction of Cyclohexylacetyl Group: The cyclohexylacetyl group is introduced through an acylation reaction using cyclohexylacetyl chloride in the presence of a base like triethylamine.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The cyclohexylacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different acyl groups.
Scientific Research Applications
L-Alanyl-O-(cyclohexylacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biochemistry: The compound is used in studies of peptide interactions and protein folding.
Pharmaceutical Industry: It serves as a model compound for the development of new peptide-based therapeutics.
Biotechnology: The compound is utilized in the design of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(cyclohexylacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylacetyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
L-Alanyl-L-serine: A simpler dipeptide without the cyclohexylacetyl group.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
N-Acetyl-L-alanyl-L-serine: A similar compound with an acetyl group instead of a cyclohexylacetyl group.
Uniqueness: L-Alanyl-O-(cyclohexylacetyl)-L-serine is unique due to the presence of the cyclohexylacetyl group, which imparts distinct physicochemical properties and potential biological activities. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its simpler counterparts.
Properties
CAS No. |
921934-34-1 |
|---|---|
Molecular Formula |
C14H24N2O5 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11-/m0/s1 |
InChI Key |
MIOWJVHSOMMKFL-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


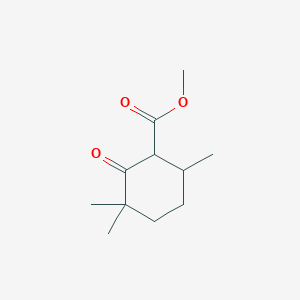
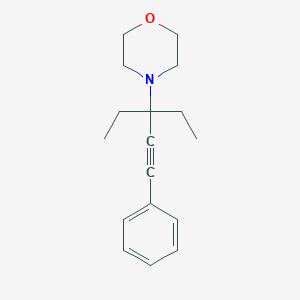

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
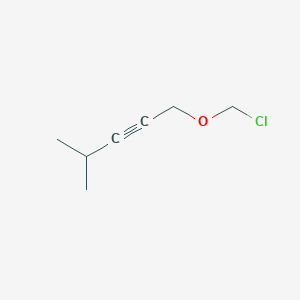
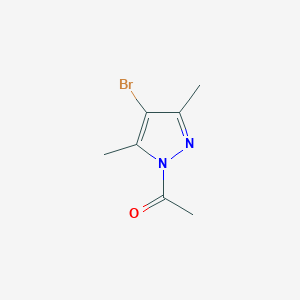
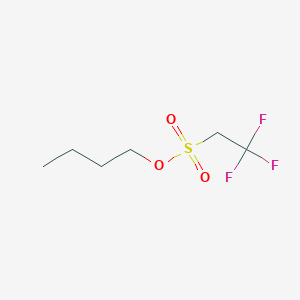
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
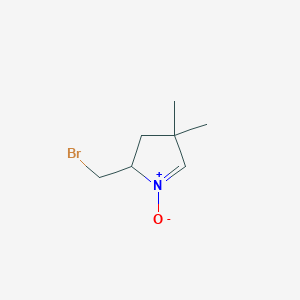
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
